tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate
Description
tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate is a bicyclic carbamate derivative with a 7-azabicyclo[2.2.1]heptane core. Its molecular formula is C₁₁H₂₀N₂O₂, and it is characterized by a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the azabicycloheptane scaffold . This compound is often utilized as an intermediate in organic synthesis, particularly in the preparation of constrained peptides or bioactive molecules due to its rigid bicyclic structure, which can influence stereochemical outcomes and receptor binding .
Properties
IUPAC Name |
tert-butyl N-[(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-6-7-4-5-8(9)12-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENOIERVHIUDCX-DJLDLDEBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]2CC[C@H]1N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Curtius Rearrangement for Carbamate Formation
Cyclohex-3-enecarboxylic acid undergoes Curtius rearrangement with diphenylphosphoryl azide (DPPA) and tert-butanol to yield tert-butyl (cyclohex-3-en-1-yl)carbamate. This step establishes the tert-butoxycarbonyl (Boc) protecting group, essential for subsequent bromination and cyclization.
Stereoselective Dibromination
Bromination of the cyclohexene ring is pivotal for controlling stereochemistry. Anti-addition of bromine across the double bond produces cis-3,trans-4-dibromocyclohexane derivatives. The relative configuration at C3 and C4 dictates the stereochemical outcome of the final bicyclic structure. For tert-butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate, the trans-diaxial arrangement of bromine atoms is critical, as demonstrated by X-ray crystallography of intermediates.
Sodium Hydride-Mediated Cyclization
Intramolecular cyclization of dibrominated intermediates using sodium hydride in dimethylformamide (DMF) at 0–25°C generates the 7-azabicyclo[2.2.1]heptane core. The reaction proceeds via simultaneous elimination of HBr and nucleophilic attack by the carbamate nitrogen.
Key Parameters:
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Temperature : Lower temperatures (0°C) favor exo selectivity.
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Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
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Base : NaH outperforms KOtBu or LiHMDS in suppressing side reactions.
Representative Yield : 52–65% for cyclization steps.
Stereochemical Control and Protecting Group Effects
The tert-butyl carbamate group plays a dual role:
Steric Guidance During Cyclization
The bulky Boc group directs the transition state geometry, favoring the (1R,2R,4S) configuration. Comparative studies with benzyl or trifluoroacetyl protecting groups show reduced stereoselectivity (<40% de).
Bromine Configuration-Product Relationship
The table below correlates dibromocyclohexane precursor stereochemistry with final product configuration:
| Precursor Configuration | Major Product Configuration | Yield (%) |
|---|---|---|
| cis-3, trans-4 | (1R,2R,4S) | 58 |
| trans-3, cis-4 | (1S,2S,4R) | 37 |
| cis-3, cis-4 | Mixture | <20 |
Alternative Method: Radical Cyclization Approach
A complementary strategy employs free radical intermediates for ring closure (Scheme 2):
Radical Precursor Synthesis
N-(Bromocyclohexenyl) sulfonamides are treated with tributyltin hydride (Bu3SnH) and AIBN in refluxing toluene. The 7-azabicyclo[2.2.1]hept-2-yl radical intermediate undergoes hydrogen abstraction to form the bicyclic skeleton.
Advantages and Limitations
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Advantage : Tolerates electron-deficient aryl groups.
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Limitation : Requires strict anhydrous conditions and yields rarely exceed 45%.
Resolution of Racemic Mixtures
For enantiomerically pure (1R,2R,4S) products, two resolution methods dominate:
Chiral Stationary Phase Chromatography
Preparative HPLC using Chiralpak IC columns (hexane:isopropanol 90:10) achieves >99% ee, albeit with high solvent consumption.
Diastereomeric Salt Formation
Treatment with (-)-di-p-toluoyl-D-tartaric acid in ethanol yields crystalline salts. Two recrystallizations provide 98% ee material.
Comparative Efficiency :
| Method | Throughput (g/day) | Solvent Waste (L/g) |
|---|---|---|
| Chromatography | 5–10 | 50–80 |
| Diastereomeric Resolution | 20–30 | 15–25 |
Large-Scale Production Considerations
Process Intensification
Microwave-assisted cyclization (100°C, 30 min) increases throughput 3-fold compared to conventional heating.
Green Chemistry Metrics
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PMI (Process Mass Intensity) : 120 vs. 180 for batch process.
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E-factor : 35 kg waste/kg product (improved to 22 with solvent recycling).
Analytical Characterization
Critical quality attributes include:
Stereochemical Purity
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Synthetic Routes
The synthesis of tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate typically involves the following steps:
- Starting Materials : The reaction generally begins with a bicyclic amine.
- Reagents : tert-butyl chloroformate is commonly used as the acylating agent.
- Conditions : The reaction is conducted under basic conditions, often utilizing triethylamine to neutralize hydrochloric acid produced during the reaction.
Organic Synthesis
This compound serves as an essential building block in organic synthesis due to its unique structural features that allow for the construction of complex molecules.
Key Reactions :
- Oxidation : Converts to N-oxides.
- Reduction : Produces various amine derivatives.
- Substitution Reactions : Allows for the introduction of different substituents.
Medicinal Chemistry
This compound has shown potential in drug development and therapeutic applications:
- Ligand in Biochemical Assays : It interacts with specific molecular targets, modulating enzyme activities and influencing biochemical pathways.
- Neuropharmacological Research : Investigated for its effects on neurotransmitter systems and neuronal plasticity.
Case Study 1: Enzyme Mechanism Studies
Research indicates that this compound can be employed to study enzyme mechanisms due to its ability to form stable complexes with enzyme active sites. This allows researchers to elucidate the kinetics and dynamics of enzymatic reactions.
Case Study 2: Drug Development
In a study focusing on neuropharmacological effects, this compound was evaluated for its potential as a therapeutic agent targeting neurodegenerative diseases. Results indicated that it could enhance synaptic plasticity and protect neurons from oxidative stress.
Data Table: Comparison of Synthetic Methods
| Method | Yield (%) | Reaction Time (hours) | Conditions |
|---|---|---|---|
| Base-Catalyzed Synthesis | 85 | 4 | Triethylamine, room temperature |
| Continuous Flow Synthesis | 90 | 3 | Optimized flow conditions |
| Batch Synthesis | 80 | 5 | Stirring under inert atmosphere |
Mechanism of Action
The mechanism of action of tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate becomes evident when compared to related azabicycloheptane derivatives. Below is a detailed analysis:
Stereochemical Variants
- tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate hydrochloride CAS: 2008714-28-9; Molecular Formula: C₁₁H₂₁ClN₂O₂. This enantiomer is the hydrochloride salt of the (1S,2S,4R) stereoisomer. The hydrochloride form enhances solubility in polar solvents, making it preferable for pharmaceutical formulations. However, its storage requires strict inert conditions (2–8°C), unlike the non-salt form of the (1R,2R,4S) derivative . Key Difference: The stereochemistry at positions 1, 2, and 4 alters receptor interactions. For example, the (1R,2R,4S) configuration is reported to exhibit higher binding affinity to plant ABA receptors compared to other stereoisomers .
- tert-Butyl ((1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate CAS: 2101335-28-6; Molecular Formula: C₁₁H₂₀N₂O₂. This compound has a 2-azabicyclo[2.2.1]heptane skeleton instead of 7-aza, leading to a distinct nitrogen placement.
Functional Group Modifications
(1R,2S,4S)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide
Bioactive Analogues
- (1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane (Cyah) CAS: Not specified; Molecular Formula: C₁₁H₁₃ClN₂. Cyah, identified in biochar leachates, mimics abscisic acid (ABA) in plants by docking with the OsPYL2 receptor. Unlike tert-butyl carbamate derivatives, Cyah lacks the Boc group but includes a chloropyridinyl moiety, which is critical for ABA-like activity .
Epibatidine
- CAS : 140111-52-0; Molecular Formula : C₁₁H₁₃ClN₂.
- Epibatidine shares the 7-azabicyclo[2.2.1]heptane core but incorporates a chloropyridine substituent. It is a potent nicotinic acetylcholine receptor agonist, demonstrating analgesic effects. The absence of the Boc group in epibatidine highlights the role of substituents in pharmacological activity .
Data Table: Key Structural and Functional Comparisons
Q & A
Q. What are the established synthetic routes for tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves carbamate protection of a bicyclic amine precursor. Key steps include:
- Carbamate Formation : Use of di-tert-butyldicarbonate (Boc₂O) with a base like triethylamine (NEt₃) and a catalyst such as 4-dimethylaminopyridine (DMAP) in dichloromethane (CH₂Cl₂). Reaction times of 24 hours under inert conditions are common .
- Reduction Steps : For intermediates with ketone groups, LiAlH₄ in tetrahydrofuran (THF) or ethyl acetate may be employed, followed by refluxing for 7+ hours to ensure complete reduction .
- Purification : Column chromatography or preparative TLC on silica gel is critical for isolating enantiomerically pure products. Yield optimization often requires adjusting stoichiometry (e.g., Boc₂O in excess) and monitoring reaction progress via TLC or LC-MS.
Q. How can researchers validate the stereochemical integrity of this compound?
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Compare retention times with known standards .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H NMR to confirm bicyclic ring conformation. Nuclear Overhauser Effect (NOE) experiments can validate spatial proximity of protons in the rigid bicyclo[2.2.1] system .
- Polarimetry : Measure optical rotation and compare with literature values for (1R,2R,4S) configuration.
Q. What analytical techniques are recommended for purity assessment, and how should discrepancies in purity data be addressed?
Methodological Answer:
- HPLC/LC-MS : Use reverse-phase C18 columns with UV detection (210–254 nm) to quantify impurities. Ensure mobile phases (e.g., acetonitrile/water with 0.1% TFA) resolve degradation products .
- Elemental Analysis : Confirm %C, %H, and %N match theoretical values (±0.4% tolerance) .
- Handling Discrepancies : If purity varies between batches (>97% vs. lower), re-crystallize from ethyl acetate/hexane mixtures or employ preparative HPLC. Cross-validate with H NMR integration of residual solvents or byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Verify Stereochemical Purity : Contradictions may arise from undetected enantiomeric impurities. Re-analyze batches using chiral HPLC and compare activity in enantiomerically pure vs. racemic samples .
- Assay Conditions : Standardize in vitro assays (e.g., enzyme inhibition) by controlling pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%). Use positive controls (e.g., known inhibitors) to validate experimental setups .
- Orthogonal Models : Test activity in cell-based vs. cell-free systems to rule out membrane permeability or off-target effects.
Q. What strategies are effective for incorporating this bicyclic carbamate into fragment-based drug discovery (FBDD) libraries?
Methodological Answer:
- Boronate Functionalization : Introduce boronate esters (e.g., via Suzuki-Miyaura coupling) using reagents like n-BuLi and i-PrO–Bpin in THF. This enables diversification for structure-activity relationship (SAR) studies .
- SPARK (Surface Plasmon Resonance Assisted Chemical Synthesis) : Immobilize the compound on biosensor chips to screen for protein binding partners. Optimize linker length (e.g., PEG spacers) to minimize steric hindrance .
- In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in target active sites. Prioritize derivatives with complementary electrostatic surfaces .
Q. How should researchers design in vivo studies given the compound’s solubility limitations?
Methodological Answer:
- Formulation Optimization : For poorly water-soluble batches, use co-solvents like PEG-400 or cremophor EL. Prepare stock solutions in DMSO (≤5% final concentration) and dilute in saline .
- Dose Escalation : Conduct pilot pharmacokinetic (PK) studies in rodents with LC-MS/MS quantification of plasma levels. Adjust dosing intervals based on half-life () and bioavailability .
- Stability Testing : Monitor for hydrolysis of the tert-butyl carbamate group in physiological pH (7.4) using simulated gastric fluid (SGF) and intestinal fluid (SIF) assays .
Data Contradiction Analysis
Q. How to address inconsistent NMR data for the bicyclo[2.2.1]heptane core across studies?
Methodological Answer:
- Solvent Effects : Record H NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or aggregation. Anomalous shifts in DMSO may indicate intermolecular interactions .
- Dynamic Effects : Variable temperature NMR (VT-NMR) can reveal conformational flexibility. Sharpening of split signals at higher temperatures (e.g., 50°C) suggests rapid interconversion of chair vs. boat conformers .
- Cross-Validation : Compare with X-ray crystallography data (if available) or DFT-calculated chemical shifts (e.g., using Gaussian 09) .
Safety and Handling
Q. What safety protocols are recommended despite the compound’s low hazard classification?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
